molecular formula C18H20ClN3O B6714835 N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide

N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide

Cat. No.: B6714835
M. Wt: 329.8 g/mol
InChI Key: FRPYZFDRUWQXKF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, and a dimethylpyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-12-20-11-16(17(21-12)14-5-6-14)18(23)22(2)10-9-13-3-7-15(19)8-4-13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPYZFDRUWQXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2CC2)C(=O)N(C)CCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl ethylamine intermediate through the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved by reacting the intermediate with cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Pyrimidine Ring Formation: The final step is the formation of the pyrimidine ring. This is accomplished by reacting the cyclopropylated intermediate with 2,4-dimethylpyrimidine-5-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-4-cyclopropyl-N,2-dimethylpyrimidine-5-carboxamide: shares similarities with other pyrimidine derivatives such as:

Uniqueness

  • The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research.

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